molecular formula C18H15ClN2O3 B5506633 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Cat. No.: B5506633
M. Wt: 342.8 g/mol
InChI Key: FSZYTUWZCVMYGD-UHFFFAOYSA-N
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Description

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound with the molecular formula C18H15ClN2O3 and a molecular weight of 342.78 g/mol . This compound is characterized by its pyrrole-2,5-dione core structure, which is substituted with a 3-chloro group, a 4-[(2-hydroxyphenyl)amino] group, and a 1-(2-phenylethyl) group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the 4-[(2-hydroxyphenyl)amino] Group: This step involves the reaction of the pyrrole-2,5-dione core with 2-aminophenol under suitable conditions.

    Addition of the 1-(2-phenylethyl) Group: This can be achieved through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
  • 3-chloro-4-[(4-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Uniqueness

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4-(2-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-15-16(20-13-8-4-5-9-14(13)22)18(24)21(17(15)23)11-10-12-6-2-1-3-7-12/h1-9,20,22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZYTUWZCVMYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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